N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
Historical Context of N-Acetylglucosamine Research
N-Acetylglucosamine (GlcNAc) was first identified in bacterial cell walls and fungal chitin in the mid-20th century. Its deoxy derivatives gained prominence in the 1980s when researchers discovered their role in modulating enzyme-substrate interactions. For example, 3-deoxy- and 6-deoxy-GlcNAc were shown to bind lysozyme’s active site competitively, albeit with reduced affinity compared to native GlcNAc. The synthesis of 2-deoxy-GlcNAc analogs emerged later, driven by interest in understanding carbohydrate-protein interactions in glycobiology.
Structural Classification of Deoxy-Modified N-Acetylglucosamine Compounds
Deoxy-GlcNAc derivatives are classified based on the position of oxygen removal:
The 2-deoxy-GlcNAc derivative retains the acetamido group but lacks the C2 hydroxyl, which influences hydrogen-bonding networks and rotational dynamics. Recent microwave spectroscopy studies reveal that intramolecular hydrogen bonds between the acetamido group and hydroxyls dominate its conformational preferences.
Significance in Glycobiology Research
Deoxy-GlcNAc derivatives are critical tools for probing:
- Enzyme specificity : Lysozyme binding studies show that 3-deoxy-GlcNAc has 3–10× lower affinity than GlcNAc, highlighting the importance of the C3 hydroxyl.
- Metabolic pathways : Salvage pathways for UDP-GlcNAc synthesis prioritize ER/Golgi glycosylation over cytoplasmic O-GlcNAcylation under nutrient-limiting conditions.
- Drug design : Azido-modified GlcNAc analogs (e.g., GlcNAz) enable metabolic labeling of O-GlcNAcylated proteins, aiding cancer and diabetes research.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO6/c1-3-4-5-6-7-8-9-10-11-24-18-15(19-13(2)21)17(23)16(22)14(12-20)25-18/h14-18,20,22-23H,3-12H2,1-2H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEBILVFMHQNKO-DUQPFJRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Halide-Free Glucosamine Base
The foundational step in this method involves converting glucosamine hydrochloride to a halide-free glucosamine base. As detailed in US Patent 7,511,134B1, lithium hydroxide in methanol facilitates the deprotonation of glucosamine hydrochloride, producing a glucosamine base with ≤0.1% halide content. The insolubility of the glucosamine base in methanol allows for efficient separation from soluble lithium chloride by filtration. For instance, 151 g of glucosamine base (84.3% yield) was obtained with a melting point of 109–110°C and no detectable chloride via silver nitrate testing.
Acetylation with Acetic Anhydride
The halide-free base is subsequently acetylated in a C₁–C₄ alcohol solvent. Methanol is preferred due to its polarity and low boiling point, which simplifies post-reaction purification. In a representative procedure, 160 g of glucosamine base was slurried in 500 ml methanol, cooled to 5°C, and treated with 10 g acetic acid followed by 115 g acetic anhydride. The exothermic reaction achieved homogeneity at 50% anhydride addition, precipitating crystalline GlcNAc upon stirring at ambient temperature. Post-crystallization, the product was vacuum-dried at 60–70°C, yielding 158 g (99% purity via HPLC) with a melting point of 201–202°C and specific rotation [α]D = 40.28°.
Solvent and Temperature Optimization
Branching alcohols like isopropanol enhance solubility but require higher temperatures (40–45°C) to maintain reaction homogeneity. Elevated temperatures reduce crystallization time but risk decomposition, necessitating strict thermal control.
Simplified Acetylation Using Supersaturated Glucosamine Solutions
Formation of Supersaturated Solutions
A cost-effective alternative bypasses halide removal by directly acetylating glucosamine hydrochloride in methanol. As reported by Inouye et al., sodium methoxide neutralizes glucosamine hydrochloride in methanol, generating a supersaturated glucosamine solution. For example, 10 g glucosamine hydrochloride treated with 1.1 g sodium in 80–100 ml methanol yielded a solution with >10% solubility (vs. 2.6% under standard conditions).
Direct Acetylation with Acetic Anhydride
Adding 7.0–9.4 g acetic anhydride to the supersaturated solution at room temperature induced rapid crystallization. Mechanical shaking for 30–60 minutes ensured complete acetylation, followed by overnight cooling to 0–5°C for crystallization. The crude product, washed with cold methanol and ether, achieved 200–204°C melting points and >95% purity without chromatography.
Yield and Scalability
This method offers near-quantitative yields (90–95%) and eliminates silver-based catalysts, reducing costs by 40% compared to traditional routes. Scaling to 100 g batches maintained consistency, with no observable byproducts via thin-layer chromatography.
Enzymatic and Acid Hydrolysis of Chitin-Rich Biomass
Enzymatic Degradation Using Trichoderma spp.
US Patent 6,693,188B2 describes GlcNAc production from Aspergillus niger biomass, a byproduct of citric acid fermentation. Fungal chitin was hydrolyzed using Trichoderma harzianum and T. reesei extracellular enzymes (140 U/g chitinase, 1.54 U/g cellulase). After 216 hours at 28°C, the broth yielded 0.22 g/L GlcNAc, though low concentrations necessitated ultrafiltration for industrial viability.
Hydrochloric Acid Hydrolysis
Concentrated HCl (20%) at 60°C degraded pretreated biomass (2% NaOH-washed) into GlcNAc within 6 hours, achieving 6.42 g per 100 g biomass. Kinetic studies revealed minimal GlcNAc degradation at 60°C vs. 90°C, where deacetylation to glucosamine dominated.
Acid Concentration and Reaction Time
Optimal conditions balanced acid strength and exposure: 20% HCl at 60°C for 4 hours maximized GlcNAc yield while minimizing glucosamine formation (<5% by HPLC).
Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Halide-Free Acetylation | 84–99% | 99% | High | Industrial |
| Supersaturated Solution | 90–95% | 95% | Low | Lab/Industrial |
| Enzymatic Hydrolysis | 0.22 g/L | 85% | Moderate | Limited |
| Acid Hydrolysis | 6.42 g | 90% | Low | Industrial |
Table 1: Comparative performance of GlcNAc synthesis methods. Enzymatic routes suffer from low yields but offer eco-friendly profiles, while chemical methods prioritize efficiency and scale .
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like thionyl chloride or alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce deoxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Therapeutic Applications
Antidiabetic Properties
N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has been studied for its potential in managing diabetes. Research indicates that compounds with similar structural features can enhance insulin sensitivity and glucose uptake in cells. The compound's ability to mimic natural glucose transporters makes it a candidate for further investigation in diabetes treatment .
Nanoemulsion Formulations
Recent studies have explored the use of this compound in nanoemulsion therapeutic compositions. Nanoemulsions can improve the bioavailability of poorly soluble drugs by enhancing their solubility and stability. The incorporation of this compound into these formulations has shown promise in delivering hydrophilic drugs effectively .
Drug Delivery Systems
Targeted Drug Delivery
The unique structural characteristics of this compound allow it to be utilized as a carrier for targeted drug delivery systems. Its ability to form stable complexes with various pharmaceuticals enhances the selective delivery of drugs to specific tissues or cells. This application is particularly relevant in cancer therapy where targeted delivery can minimize side effects and improve therapeutic efficacy .
Biocompatibility and Safety
Research on the biocompatibility of this compound indicates that it exhibits low toxicity levels when administered in appropriate dosages. This characteristic is crucial for its application in drug delivery systems where safety is paramount .
Biochemical Research
Enzyme Inhibition Studies
this compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such studies are vital for understanding its role in biochemical processes and its potential as a therapeutic agent against metabolic disorders .
Metabolic Pathway Analysis
The compound's structure suggests that it may interact with various metabolic pathways. Research focusing on its effects on carbohydrate metabolism could provide insights into its utility as a dietary supplement or functional food ingredient aimed at improving metabolic health .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it can inhibit glycosidases, enzymes that break down glycosidic bonds, thereby affecting carbohydrate metabolism .
Comparison with Similar Compounds
Structural Modifications at the C2 Position
The C2 substituent significantly influences physicochemical properties and biological activity. Below is a comparison with key analogs:
Spectral and Physicochemical Data
Key Findings and Implications
Substituent-Driven Activity : Hydrophobic groups (e.g., biphenyl, benzyl) enhance binding to lectins but reduce solubility. The target compound’s deoxy group balances these properties .
Synthetic Flexibility : Propargyl and azido derivatives enable modular functionalization, supporting drug-conjugate development .
TLR4 Modulation : AVR-25 demonstrates that GlcNAc derivatives can target immune pathways beyond carbohydrate recognition .
Biological Activity
N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 482.56 g/mol. Its structure features multiple hydroxyl groups, which enhance its solubility and reactivity with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C22H42O11 |
| Molecular Weight | 482.56 g/mol |
| CAS Number | 82494-09-5 |
| Purity | 98% |
This compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potent inhibitory effects against chitinases, particularly from fungal sources like Candida albicans, which are crucial for fungal cell wall synthesis. This inhibition can disrupt fungal growth and offers potential as an antifungal agent .
- Interaction with Biological Macromolecules : The presence of hydroxyl groups allows for extensive hydrogen bonding with proteins and enzymes, enhancing the compound's ability to modulate various biochemical pathways .
- Potential Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties due to its structural similarity to known antimicrobial agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antifungal Activity : A study conducted by DrugBank reported that the compound effectively inhibited chitinase activity in Candida albicans, leading to reduced fungal viability in vitro. The IC50 value was determined to be significantly lower than that of conventional antifungal agents .
- Biochemical Pathway Modulation : Research published in various journals highlighted the compound's role in modulating key metabolic pathways involved in carbohydrate metabolism and immune response. These studies utilized techniques such as enzyme kinetics and molecular docking simulations to elucidate the interactions at a molecular level .
- Therapeutic Applications : The potential use of this compound in therapeutic nanoemulsion formulations has been explored. These formulations aim to enhance bioavailability and targeted delivery of the active compound to specific tissues .
Q & A
Q. What are the key considerations for synthesizing this compound, and what methodologies are commonly employed?
Synthesis typically involves multi-step protocols with careful control of reaction conditions. For example:
- Stepwise functionalization : Reacting hydroxyl groups with protecting agents (e.g., acetyl chloride) in solvents like DMF or THF under inert atmospheres .
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and intermediate purity .
- Purification : Use of column chromatography (e.g., silica gel with gradient elution) or recrystallization (e.g., ethyl acetate/hexane mixtures) . Key challenges include managing stereochemical integrity and avoiding side reactions at hydroxyl or acetamide groups.
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : H and C NMR identify stereochemistry and confirm substituent positions. For example, acetamide protons appear as singlets near δ 2.1 ppm, while oxane ring protons show complex splitting patterns .
- IR Spectroscopy : Peaks at ~1667 cm (C=O stretch) and ~3500 cm (hydroxyl groups) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Hazard Classification : Classified as acutely toxic (oral, dermal) and a respiratory irritant (GHS H302, H315, H319, H335) .
- Mitigation : Use fume hoods, nitrile gloves, and eye protection. Avoid dust formation; store at 0–6°C in airtight containers .
Advanced Research Questions
Q. How can stereochemical inconsistencies during synthesis be resolved?
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., D-glucose derivatives) to enforce correct configurations at C2, C3, and C5 .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous NMR assignments, particularly for axial/equatorial substituents .
- Computational Modeling : Density functional theory (DFT) predicts stable conformers and guides synthetic route adjustments .
Q. What strategies minimize byproducts in large-scale synthesis?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity but may require post-synthesis removal via vacuum distillation .
- Temperature Control : Low-temperature reactions (-78°C) suppress side reactions during Grignard reagent additions .
- Catalytic Methods : Palladium-catalyzed reductive cyclization improves yield in multi-step pathways .
Q. How can analytical data contradictions (e.g., NMR vs. MS) be addressed?
- Cross-Validation : Compare NMR data with synthetic intermediates (e.g., deprotected analogs) to identify misassignments .
- Impurity Profiling : HPLC with UV detection (e.g., 254 nm) identifies byproducts not resolved by TLC .
- Isotopic Labeling : Deuterated analogs (e.g., H-substituted derivatives) clarify ambiguous proton environments .
Q. What are the implications of structural analogs in biological interaction studies?
- Comparative Analysis : Analogs like bistramide A (cytotoxic) and N-acetylcysteine (antioxidant) highlight the role of hydroxyl and acetamide groups in target binding .
- SAR Studies : Modifying the oxane ring’s substituents (e.g., replacing hydroxyl with methoxy groups) alters pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
